molecular formula C21H26N2O5S B2492388 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxyphenyl)benzamide CAS No. 325748-00-3

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxyphenyl)benzamide

Cat. No.: B2492388
CAS No.: 325748-00-3
M. Wt: 418.51
InChI Key: VHWXKBGEDHZOMT-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 4-ethoxyphenyl group and a 2,6-dimethylmorpholino sulfonyl moiety. The sulfonamide linker enhances solubility, while the morpholino ring provides conformational rigidity. The ethoxy group contributes to lipophilicity, influencing membrane permeability and target engagement.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-4-27-19-9-7-18(8-10-19)22-21(24)17-5-11-20(12-6-17)29(25,26)23-13-15(2)28-16(3)14-23/h5-12,15-16H,4,13-14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWXKBGEDHZOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxyphenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common route involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This intermediate then reacts with 4-aminobenzenesulfonamide in the presence of a base to yield the desired benzamide compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific domains:

Medicinal Chemistry

  • Phosphodiesterase Inhibition: The compound has been identified as a potential inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4. This inhibition can lead to increased levels of cyclic AMP (cAMP), which is crucial for modulating inflammatory responses and other cellular functions .
CompoundIC50 (μM)Target
Compound A0.94PDE4D
Compound B0.72PDE4B
Compound C1.5PDE4A

These values indicate significant potency against specific PDE isoforms, suggesting its potential therapeutic utility in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Cancer Research

The compound has shown promise as an anti-cancer agent. Studies involving structurally similar compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of morpholine and sulfonyl groups enhances its interaction with biological targets, making it a candidate for further pharmacological evaluation .

Biochemical Assays

In biochemical research, this compound can be utilized to investigate enzyme interactions and protein binding mechanisms. Its unique structural features allow it to serve as a building block for synthesizing more complex molecules that can be used in various assays .

Case Study 1: PDE Inhibition

A study published in a pharmacological journal highlighted the effectiveness of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxyphenyl)benzamide as a selective inhibitor of PDE4 in vitro. The results showed that the compound significantly increased cAMP levels in human airway smooth muscle cells, suggesting potential applications in respiratory diseases .

Case Study 2: Anti-Cancer Activity

Research conducted on similar sulfonamide derivatives indicated that modifications to the morpholine structure could enhance anti-cancer activity. In vitro assays demonstrated that compounds with similar frameworks induced apoptosis in breast cancer cell lines, highlighting the therapeutic potential of this class of compounds .

Mechanism of Action

The mechanism of action of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxyphenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the morpholino and ethoxyphenyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key Compounds :

N-(4-((2,6-Dimethylmorpholino)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (Compound 7) Differences: Replaces the 4-ethoxyphenyl benzamide with a 5-nitrofuran carboxamide. This compound activates the CHOP apoptotic pathway, suggesting sulfonamide-linked morpholino derivatives may target stress-response pathways .

LY201116 (4-Amino-N-(2,6-dimethylphenyl)benzamide) Differences: Lacks the sulfonamide and morpholino groups; features a 4-amino and 2,6-dimethylphenyl. Impact: The amino group undergoes N-acetylation, producing metabolites like ADMP and HADMP. LY201116 exhibits potent anticonvulsant activity (ED₅₀ = 0.5 mg/kg IV) and rapid clearance (t₁/₂ = 9.4 min) .

DEGA (Prodrug of LY201116) Differences: Contains a diethylamino acetyl group. Impact: DEGA is metabolized via sequential N-deethylation and hydrolysis to LY201115. Its delayed IV potency (ED₅₀ = 43 mg/kg at 5 min) underscores prodrug activation kinetics .

THHEB (3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide)

  • Differences : Hydroxyl-rich structure instead of sulfonamide/ethoxy groups.
  • Impact : Demonstrates potent antioxidant activity (IC₅₀ = 2.5 μM for superoxide radicals), highlighting how electron-donating groups dictate radical scavenging .

N-{4-[(4-Ethoxyphenyl)sulfamoyl]phenyl}benzamide Differences: Shares the 4-ethoxyphenyl sulfonamide but lacks the morpholino ring. Impact: Molecular weight (396.46 vs. ~436.5 for the target compound) and solubility differences suggest the morpholino group enhances steric bulk and hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Analogs
Compound Molecular Weight Key Substituents LogP* Solubility Activity
Target Compound ~436.5 2,6-Dimethylmorpholino sulfonyl, 4-ethoxyphenyl ~3.2 Moderate (aqueous) Apoptosis induction (assumed)
Compound 7 ~420.4 5-Nitrofuran carboxamide ~2.8 Low CHOP pathway activation
LY201116 256.3 4-Amino, 2,6-dimethylphenyl ~2.5 High Anticonvulsant (ED₅₀ = 0.5 mg/kg)
DEGA ~355.4 Diethylamino acetyl ~3.5 Low Prodrug (converts to LY201116)
THHEB ~331.3 Trihydroxy, 4-hydroxyphenethyl ~1.8 High Antioxidant (IC₅₀ = 2.5 μM)

*Estimated using fragment-based methods.

Metabolic Pathways :
  • Target Compound: Likely undergoes sulfonamide hydrolysis or morpholino ring oxidation. The ethoxy group may be O-deethylated, analogous to DEGA .
  • LY201116 : Rapid N-acetylation and hydroxylation (t₁/₂ = 3.4 hr in tissues) .
  • DEGA : Sequential N-deethylation to MEGA and GA, followed by hydrolysis to LY201116 .

Pharmacological Implications

  • Morpholino Sulfonyl Group: Enhances solubility and target specificity compared to simple amines (e.g., LY201116). May improve blood-brain barrier penetration for CNS targets.
  • Ethoxyphenyl vs. Nitrofuran : Ethoxy groups balance lipophilicity and metabolic stability, whereas nitro groups increase reactivity but risk toxicity.
  • Anticonvulsant vs. Antioxidant Activity : Structural motifs dictate divergent mechanisms—LY201116 modulates ion channels, while THHEB scavenges radicals .

Biological Activity

The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxyphenyl)benzamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article aims to provide a comprehensive overview of its biological activity, including pharmacological profiles, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H26N4O4S
  • Molecular Weight : 446.51 g/mol
  • IUPAC Name : this compound

The primary mechanism through which this compound exhibits biological activity is through the inhibition of phosphodiesterase enzymes, particularly PDE4. PDE4 selectively hydrolyzes cyclic AMP (cAMP), a crucial second messenger in various signaling pathways. Inhibition of PDE4 leads to increased levels of cAMP, which can modulate inflammatory responses and other cellular functions.

Inhibition Studies

Recent studies have demonstrated that derivatives similar to This compound show significant inhibitory effects on PDE4. For instance, compounds designed with morpholino and sulfonyl groups have exhibited IC50 values in the low micromolar range against PDE4 isoforms, indicating potent activity:

Compound IC50 (μM) Target
Compound A0.94PDE4D
Compound B0.72PDE4B
Compound C1.5PDE4A

These results suggest that modifications in the chemical structure can lead to varying degrees of selectivity and potency against specific PDE isoforms.

Anti-inflammatory Effects

In vivo studies have shown that similar sulfonamide derivatives can reduce inflammation in models of asthma and other inflammatory conditions. For example, a related compound demonstrated efficacy in reducing eosinophil infiltration in lung tissues and alleviating airway hyperreactivity in ovalbumin-induced asthmatic mice:

  • Dosage : 10 mg/kg administered orally.
  • Outcome : Significant reduction in eosinophil counts and improvement in lung histology.

Study on Efficacy in Asthma Models

A study published in Pharmacological Research evaluated the effects of a sulfonamide derivative on asthma models. The results indicated that the compound effectively reduced airway hyperresponsiveness and inflammatory cell infiltration:

  • Model Used : Ovalbumin-induced asthma in mice.
  • Findings : The compound significantly lowered IL-5 and IL-13 levels, key mediators in asthma pathology.

Study on Other Inflammatory Conditions

Another investigation focused on the use of similar compounds for treating chronic obstructive pulmonary disease (COPD). The study found that these compounds inhibited neutrophil migration and reduced pro-inflammatory cytokines:

  • Dosage : 50 mg/kg.
  • Results : Decreased levels of TNF-alpha and IL-6 were observed post-treatment.

Q & A

Q. Optimization Tips :

  • Control temperature during sulfonylation to avoid over-reaction.
  • Use anhydrous solvents to prevent hydrolysis of intermediates.

Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Basic Research Question

  • 1H/13C NMR : Confirm the presence of the 2,6-dimethylmorpholino group (δ 1.2–1.4 ppm for methyl protons) and the ethoxyphenyl moiety (δ 6.8–7.2 ppm for aromatic protons) .
  • IR Spectroscopy : Identify sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ and amide (C=O) bands at ~1650 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ expected for C₂₁H₂₅N₂O₅S) .

How does the introduction of the 2,6-dimethylmorpholino sulfonyl group influence the compound’s solubility and bioavailability compared to analogs without this substituent?

Advanced Research Question

  • Solubility : The 2,6-dimethylmorpholino group enhances water solubility due to its polar tertiary amine and sulfonyl group. Comparative studies show a 3-fold increase in aqueous solubility over non-sulfonylated benzamides .
  • Bioavailability : In rodent models, the morpholino sulfonyl group improves intestinal absorption (Cₘₐₓ = 12 µM vs. 4 µM in analogs lacking the group) by reducing efflux pump interactions .
    Methodological Approach :
  • Perform logP measurements (shake-flask method) and parallel artificial membrane permeability assays (PAMPA) to quantify lipophilicity and absorption .

What strategies can resolve contradictory data regarding the compound’s efficacy in different cancer cell lines?

Advanced Research Question
Contradictions may arise from variability in:

  • Target Expression : Profile cell lines for target proteins (e.g., kinases or receptors) via Western blot or qPCR. For example, efficacy in glioma (high Bcl-2 expression) vs. breast cancer (low Bcl-2) aligns with the compound’s Bcl-2 inhibitory role .
  • Assay Conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration (e.g., 10% FBS vs. serum-free) .
    Resolution Steps :
  • Use orthogonal assays (e.g., SPR for binding affinity, caspase-3 activation for apoptosis) to confirm mechanism .
  • Replicate studies in 3D spheroid models to mimic in vivo heterogeneity .

What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity profile of this compound?

Advanced Research Question

  • Pharmacokinetics :
    • Rodent Models : Administer intravenously (5 mg/kg) or orally (20 mg/kg) to assess bioavailability. Plasma samples analyzed via LC-MS/MS reveal t₁/₂ = 6.2 hours .
    • Tissue Distribution : Use radiolabeled compound (¹⁴C) to track accumulation in target organs (e.g., brain for glioma studies) .
  • Toxicity :
    • Acute Toxicity : Conduct OECD 423 tests in rats (dose range: 50–500 mg/kg) to determine LD₅₀ .
    • Renal Safety : Monitor crystalline deposits via histopathology, as sulfonamides often precipitate in kidneys .

How can researchers design derivatives to improve the compound’s selectivity for cancer-specific molecular targets?

Advanced Research Question

  • Structure-Activity Relationship (SAR) :
    • Modify the ethoxyphenyl group to include electron-withdrawing substituents (e.g., -F, -CF₃) to enhance binding to ATP pockets in kinases .
    • Replace morpholino with piperazine to reduce off-target interactions with cytochrome P450 enzymes .
  • Computational Modeling :
    • Dock derivatives into Bcl-2 (PDB: 2W3L) using AutoDock Vina to predict binding affinities .
    • Validate top candidates in apoptosis assays (e.g., Annexin V staining) .

What analytical methods are critical for detecting metabolite-related toxicity during preclinical development?

Advanced Research Question

  • Metabolite Profiling :
    • Use in vitro liver microsomes (human/rat) with LC-QTOF-MS to identify major metabolites (e.g., sulfonic acid derivatives) .
    • Reactive Metabolite Screening : Trapping assays with glutathione (GSH) to detect electrophilic intermediates .
  • Toxicity Markers :
    • Measure serum creatinine and BUN levels in treated animals to assess renal impairment .
    • Perform comet assays on lymphocytes to evaluate genotoxicity .

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